4-[2-(4-chlorophenyl)acetyl]-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
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Overview
Description
This compound, also known by its CAS Number 478040-31-2, is a chemical with the molecular formula C18H22ClN3O2 . It has a molecular weight of 347.84 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C18H22ClN3O2/c1-22(2)9-3-8-20-18(24)16-11-14(12-21-16)17(23)10-13-4-6-15(19)7-5-13/h4-7,11-12,21H,3,8-10H2,1-2H3,(H,20,24) .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 347.84 and a molecular formula of C18H22ClN3O2 .Scientific Research Applications
Mixed Experimental and DFT Study
A study by Singh et al. (2014) conducted a mixed experimental and DFT analysis on a pyrrole derivative similar to the compound . The research indicated the compound's potential for forming new heterocyclic compounds and its application as a non-linear optical material (Singh, Rawat, & Sahu, 2014).
Reaction with Amines
Kinoshita et al. (1989) explored the reactions of derivatives with amines under various conditions, leading to the formation of multiple reaction products. This research suggests potential applications in synthesizing diverse chemical structures (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
Synthesis and Cytostatic Evaluation
Bielawski et al. (1993) prepared a series of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides, including compounds structurally related to the one , and evaluated them as cytostatic agents. This points to potential applications in drug discovery and development (Bielawski, Bołtryk, Bartulewicz, Krajewska, & Różański, 1993).
Optimization for Cannabinoid Receptor Modulation
Khurana et al. (2014) conducted research on the optimization of chemical functionalities of indole-2-carboxamides for improving allosteric modulation of the cannabinoid type 1 receptor. This research indicates potential applications in the development of novel therapeutic compounds (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).
Isotope Labeling Studies
Almeida et al. (2005) synthesized N-[1-(4-chlorophenyl)-1H-pyrrol-2-yl-13C4-methyleneamino]guanidinium acetate, a compound structurally related to the one , for isotope labeling studies. This research provides insights into the use of similar compounds in isotope labeling and tracing studies (Almeida, Johannesson, Boman, & Lundstedt, 2005).
Synthesis and Antimicrobial Activity
Abdel-rahman et al. (2002) synthesized new pyrrole derivatives and evaluated their antimicrobial activities. This research suggests potential applications of similar compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Synthesis and Bioevaluation as Antimicrobial Agents
A 2020 study conducted an investigation into the design and synthesis of new pyrrole derivatives, including chloro, amide, and oxazole fragments, for antimicrobial applications. This highlights the potential of the compound in antimicrobial research (Anonymous, 2020).
Synthesis and Anticancer Activity
Atta and Abdel‐Latif (2021) synthesized new pyrrole carboxamide derivatives and evaluated their in vitro cytotoxicity, indicating potential applications in cancer research and therapy development (Atta & Abdel‐Latif, 2021).
Safety and Hazards
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)acetyl]-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-22(2)9-3-8-20-18(24)16-11-14(12-21-16)17(23)10-13-4-6-15(19)7-5-13/h4-7,11-12,21H,3,8-10H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRBEGGWIUWYER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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